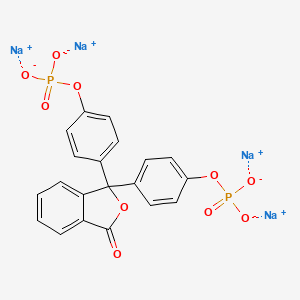

Phenolphthalein bisphosphate (sodium)

Description

Phenolphthalein bisphosphate tetrasodium salt (CAS 68807-90-9) is a sodium salt derivative of phenolphthalein, a well-known pH indicator. Its molecular formula is $ \text{C}{20}\text{H}{12}\text{O}{10}\text{P}{2}\text{Na}_4 $, with a molecular weight of 566.21 g/mol . This compound is water-soluble (up to 50 mg/mL) and is primarily utilized in biochemical research, particularly as a substrate for enzymatic assays involving phosphatases . Unlike free phenolphthalein, which acts as a laxative by altering intestinal fluid transport , the bisphosphate derivative is non-laxative due to its modified phosphate groups, which prevent absorption in the gastrointestinal tract. Storage conditions require temperatures of −20°C to maintain stability over a 5-year period .

Properties

IUPAC Name |

tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O10P2.4Na/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMKLCRJVFFVDW-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Na4O10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenolphthalein bisphosphate (sodium) is synthesized through the phosphorylation of phenolphthalein. The reaction involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods

In industrial settings, the synthesis of phenolphthalein diphosphate, tetrasodium salt involves large-scale phosphorylation reactions. The reaction mixture is carefully controlled to maintain the desired temperature and pH. After the reaction is complete, the product is purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Phenolphthalein bisphosphate (sodium) undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the compound can hydrolyze to form phenolphthalein and phosphoric acid derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Oxidation and Reduction: Oxidizing or reducing agents, depending on the desired reaction.

Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

Hydrolysis: Phenolphthalein and phosphoric acid derivatives.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Substitution: Substituted phenolphthalein derivatives.

Scientific Research Applications

Forensic Science

Phenolphthalein bisphosphate is predominantly utilized in forensic applications, particularly for the detection of acid phosphatase enzyme, which is found in seminal fluid. This enzyme's presence is critical in sexual assault investigations, where the identification of semen is necessary for legal proceedings.

Case Study : A method developed for synthesizing phenolphthalein bisphosphate tetrasodium allows for the in situ identification of acid phosphatase in semen stains. This method enhances the reliability of forensic analysis by providing a high-purity reagent that does not contain toxic byproducts, making it suitable for use at crime scenes .

Diagnostic Assays

The compound is also employed in diagnostic assays, particularly in hematology and histology. Its role as a pH indicator makes it valuable for various biochemical analyses.

Application Details :

- Hematology : Used in assays to determine enzyme activity related to blood components.

- Histology : Acts as a staining agent in tissue samples to visualize cellular structures under microscopy .

Biochemical Research

In biochemical research, phenolphthalein bisphosphate serves as a substrate for studying enzymatic reactions involving phosphatases. Its ability to release chromogenic indicators upon enzymatic cleavage allows researchers to quantify enzyme activity effectively.

Experimental Setup :

- Reagents Required :

- Phenolphthalein bisphosphate tetrasodium solution

- Developer solution (e.g., ammonium hydroxide)

- Buffer solutions

- Methodology : The enzymatic reaction can be monitored using spectrophotometry, measuring the absorbance changes corresponding to enzyme activity .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Forensic Science | Detection of acid phosphatase in semen stains | High specificity and reliability |

| Diagnostic Assays | Hematology and histology applications | Effective pH indicator |

| Biochemical Research | Substrate for phosphatase activity studies | Quantitative measurement of enzyme activity |

Mechanism of Action

The compound exerts its effects primarily through its interaction with phosphatase enzymes. When used as a substrate in enzyme assays, phenolphthalein diphosphate, tetrasodium salt is hydrolyzed by phosphatases to release phenolphthalein, which can be detected spectrophotometrically. This reaction allows for the quantification of phosphatase activity in various biological samples .

Comparison with Similar Compounds

Phenolphthalein Bisphosphate Pyridine Salt (CAS 267240-23-3)

Phenolphthalein Monophosphate Bis(cyclohexylammonium) Salt (CAS 14815-59-9)

Phenolphthalein Disulfate Tripotassium Salt (CAS 62625-16-5)

- Molecular Weight: Not explicitly stated, but higher due to sulfate groups and potassium ions.

- Key Differences : Sulfate groups confer stronger acidity compared to phosphate derivatives. This compound inhibits enzymes like iduronate 2-sulfatase and steryl-sulfatase, making it valuable in studying lysosomal storage disorders .

Phenolphthalein Glucuronide (CAS 15265-26-6)

- Molecular Weight : 494.45 g/mol .

- Key Differences: A glucuronide conjugate used as a substrate for β-glucuronidase assays. Unlike bisphosphate derivatives, it releases free phenolphthalein upon enzymatic hydrolysis, enabling colorimetric detection of enzyme activity .

Comparative Data Table

Enzymatic Assays

The tetrasodium salt is a critical substrate for alkaline phosphatase (ALP) assays. Upon dephosphorylation, it releases phenolphthalein, which turns pink in basic conditions, enabling spectrophotometric quantification of ALP activity . In contrast, phenolphthalein glucuronide is hydrolyzed by β-glucuronidase to measure liver and microbial enzyme activity .

Enzyme Inhibition

Phenolphthalein disulfate tripotassium salt inhibits arylsulfatases and iduronate 2-sulfatase at IC₅₀ values of 10–50 μM, providing insights into therapeutic targets for mucopolysaccharidoses .

Biological Activity

Phenolphthalein bisphosphate (sodium), also known as phenolphthalein diphosphate tetrasodium salt, is a compound that has garnered interest in various biological applications, particularly in enzyme assays and microbiological diagnostics. This article explores its biological activity, mechanisms of action, and relevant case studies.

Phenolphthalein bisphosphate is a salt derived from phenolphthalein, a well-known pH indicator. Its chemical formula is with a molecular weight of approximately 566.21 g/mol. It is typically available as a white to light yellow powder and is soluble in water at concentrations up to 50 mg/mL, producing a clear solution .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂Na₄O₁₀P₂ |

| Molecular Weight | 566.21 g/mol |

| Appearance | White to light yellow powder |

| Solubility | Clear in water (50 mg/mL) |

| Purity | ≥ 92.5% |

Enzymatic Applications

Phenolphthalein bisphosphate has been utilized in various enzymatic assays, particularly for detecting phosphatase activity. For instance, it has been incorporated into modified Baird Parker agar to assess the expression of phosphatases in Staphylococcus aureus and to evaluate enteroinvasive Escherichia coli apyrase activity .

Mechanism of Action :

- Phosphorylation : The compound acts as a phosphate donor in enzymatic reactions, facilitating the phosphorylation of substrates. This property is crucial in biochemical pathways where phosphorylation plays a regulatory role.

- Enzyme Interaction : Studies have shown that phenolphthalein bisphosphate can influence the activity of various phosphatases, enhancing the conversion rates of substrates under specific conditions .

Case Studies

- Detection of Pathogenic Bacteria :

-

Phosphatase Activity Assessment :

- Research involving the use of phenolphthalein bisphosphate demonstrated its effectiveness in evaluating alkaline phosphatase activity in various biological samples. The compound's ability to act as a substrate for alkaline phosphatases allowed researchers to quantify enzyme activity via colorimetric assays .

- Impact on Biofilm Formation :

Pharmacological Insights

Although primarily used in laboratory settings, phenolphthalein itself has been studied for its pharmacological effects, particularly as a laxative. It acts by stimulating intestinal peristalsis and inhibiting water absorption in the colon, leading to an increased accumulation of water and electrolytes . However, its direct biological effects as a phosphate donor remain more relevant in biochemical research contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.